molecular formula C24H38Na2O6S B12416918 disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B12416918
M. Wt: 504.6 g/mol
InChI Key: KFMFANFNCYFOLB-IPJSDKJGSA-L
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Description

Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound characterized by its unique structure and properties. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, and its sulfonate ester functional group. The presence of these features imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, starting from readily available precursors. The key steps include the introduction of deuterium atoms, the formation of the cyclopenta[a]phenanthrene core, and the attachment of the sulfonate ester group. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The sulfonate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of deuterium substitution on chemical reactivity.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate exerts its effects involves its interaction with specific molecular targets. The deuterium atoms can influence reaction kinetics and pathways, while the sulfonate ester group can participate in various chemical interactions. These features allow the compound to modulate biological pathways and chemical reactions in unique ways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is unique due to its incorporation of deuterium atoms and the specific arrangement of its functional groups. These features impart distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H38Na2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18?,19-,20?,21?,23+,24-;;/m1../s1/i10D2,14D2;;

InChI Key

KFMFANFNCYFOLB-IPJSDKJGSA-L

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)[O-])C)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]

Origin of Product

United States

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